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Compound of Interest

Compound Name: 3-Hydroxy-5-phenylpyridine

Cat. No.: B1272047 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of 3-Hydroxy-5-
phenylpyridine. A comprehensive search of scientific databases and literature reveals a

notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific

compound. This document, therefore, provides a predictive analysis of the expected

spectroscopic characteristics of 3-Hydroxy-5-phenylpyridine. This predictive framework is

built upon the known spectral data of the closely related precursor molecules, 3-

hydroxypyridine and 3-phenylpyridine. By examining the influence of the hydroxyl and phenyl

substituents on the pyridine ring, this guide offers researchers a valuable reference for the

potential identification and characterization of 3-Hydroxy-5-phenylpyridine in experimental

settings. General experimental protocols for obtaining such spectra are also detailed.

Introduction
3-Hydroxy-5-phenylpyridine is a heterocyclic compound of interest in medicinal chemistry

and materials science due to the combined functionalities of the pyridine, phenol, and biphenyl-

like structures. Spectroscopic analysis is a cornerstone for the structural elucidation and purity

assessment of such novel compounds. However, a thorough review of available scientific

literature and spectral databases indicates that the experimental Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Hydroxy-5-phenylpyridine have

not been publicly reported.
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This guide aims to bridge this information gap by providing a detailed, predictive analysis of the

spectroscopic data for 3-Hydroxy-5-phenylpyridine. This analysis is based on the

foundational spectroscopic features of 3-hydroxypyridine and 3-phenylpyridine, offering a

robust estimation of the chemical shifts, vibrational frequencies, and fragmentation patterns

that would be anticipated for the target molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Hydroxy-5-
phenylpyridine. These predictions are derived from the analysis of its structural components

and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Hydroxy-5-phenylpyridine

Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-2 ~8.2 - 8.4 d ~2-3

H-4 ~7.3 - 7.5 t ~2-3

H-6 ~8.1 - 8.3 d ~2-3

Phenyl H (ortho) ~7.5 - 7.7 d ~7-8

Phenyl H (meta) ~7.3 - 7.5 t ~7-8

Phenyl H (para) ~7.2 - 7.4 t ~7-8

OH
Variable (broad

singlet)
s (broad) -

Note: Predictions are based on spectra in a non-polar solvent like CDCl₃. The phenolic proton's

shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Hydroxy-5-phenylpyridine
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Carbon Predicted Chemical Shift (ppm)

C-2 ~140 - 145

C-3 ~155 - 160

C-4 ~120 - 125

C-5 ~135 - 140

C-6 ~140 - 145

Phenyl C (ipso) ~135 - 140

Phenyl C (ortho) ~127 - 130

Phenyl C (meta) ~128 - 131

Phenyl C (para) ~125 - 128

Table 3: Predicted Key IR Absorption Bands for 3-Hydroxy-5-phenylpyridine

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H stretch (phenol) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=C and C=N stretch

(aromatic rings)
1450 - 1600 Medium to Strong

C-O stretch (phenol) 1200 - 1300 Strong

C-H out-of-plane bending 700 - 900 Strong

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxy-5-phenylpyridine
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Ion Predicted m/z Notes

[M]⁺ 171.0684
Molecular ion (exact mass for

C₁₁H₉NO)

[M+H]⁺ 172.0757
Protonated molecular ion (in

ESI or CI)

[M-CO]⁺ 143
Loss of carbon monoxide from

the hydroxypyridine ring

[C₆H₅]⁺ 77 Phenyl cation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 3-Hydroxy-5-phenylpyridine.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

¹H NMR Acquisition:

A standard proton experiment is run at room temperature.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

¹³C NMR Acquisition:

A proton-decoupled carbon experiment is performed.
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

The spectral width is set to accommodate the full range of carbon chemical shifts (e.g., 0-

200 ppm).

3.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

3.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet

system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

Ionization Methods:

Electron Ionization (EI): Used in GC/MS, provides a characteristic fragmentation pattern.
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Electrospray Ionization (ESI) or Chemical Ionization (CI): Used in LC/MS, typically

provides the protonated molecular ion [M+H]⁺ with less fragmentation.

Data Acquisition:

The sample is introduced into the ion source.

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

A mass spectrum is generated, showing the relative abundance of each ion. For high-

resolution mass spectrometry (HRMS), the exact mass can be determined to aid in

molecular formula confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel chemical compound.
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Caption: A flowchart illustrating the typical process from compound synthesis to structural

confirmation using various spectroscopic techniques.

Conclusion
While experimental spectroscopic data for 3-Hydroxy-5-phenylpyridine is not currently

available in the public domain, this guide provides a foundational, predictive analysis of its

expected NMR, IR, and MS spectra. The provided data tables and experimental protocols offer

a valuable resource for researchers working on the synthesis and characterization of this and

related compounds. The predictive nature of this analysis underscores the importance of future

experimental work to validate and refine our understanding of the spectroscopic properties of

3-Hydroxy-5-phenylpyridine.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxy-5-phenylpyridine:
A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272047#spectroscopic-data-for-3-hydroxy-5-
phenylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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